molecular formula C7H13N B13152468 3-(Aminomethyl)-4-methylpent-1-yne

3-(Aminomethyl)-4-methylpent-1-yne

Cat. No.: B13152468
M. Wt: 111.18 g/mol
InChI Key: YKVWAKRADDKQQR-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylpent-1-yne is an organic compound characterized by the presence of an amino group (-NH2) attached to a methylpent-1-yne structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylpent-1-yne can be achieved through several methods. One common approach involves the reaction of 4-methylpent-1-yne with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylpent-1-yne undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The triple bond in the alkyne can be reduced to form alkanes or alkenes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

3-(Aminomethyl)-4-methylpent-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive amino group.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylpent-1-yne involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkyne moiety can participate in click chemistry reactions, making it a versatile tool in chemical biology.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-4-methylpent-1-yne: Unique due to its combination of an amino group and an alkyne moiety.

    3-(Aminomethyl)phenylboronic acid hydrochloride: Similar in having an amino group but differs in its boronic acid functionality.

    N-[3-(aminomethyl)benzyl]acetamidine: Contains an amino group and a benzyl moiety, differing in its overall structure and reactivity.

Highlighting Uniqueness

This compound stands out due to its unique combination of an amino group and an alkyne moiety, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its utility in organic synthesis and medicinal chemistry make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

2-propan-2-ylbut-3-yn-1-amine

InChI

InChI=1S/C7H13N/c1-4-7(5-8)6(2)3/h1,6-7H,5,8H2,2-3H3

InChI Key

YKVWAKRADDKQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CN)C#C

Origin of Product

United States

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